![molecular formula C20H28N4O3S B11338636 N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338636.png)
N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features an imidazole ring, a piperidine ring, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the imidazole ring, the introduction of the piperidine ring, and the attachment of the methanesulfonyl group. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an alkyl halide.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be attached via a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the piperidine ring can yield various piperidine derivatives .
Scientific Research Applications
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, while the piperidine ring can interact with receptors and ion channels . The methanesulfonyl group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
N-[3-(TRIETHOXYSILYL)PROPYL]-4,5-DIHYDROIMIDAZOLE: This compound features a similar imidazole ring but with a triethoxysilyl group instead of a methanesulfonyl group.
3-(1H-IMIDAZOL-1-YL)PROPAN-1-ONE OXIME ESTERS: These compounds feature an imidazole ring with oxime ester groups.
Uniqueness
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of an imidazole ring, a piperidine ring, and a methanesulfonyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H28N4O3S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H28N4O3S/c1-17-3-5-18(6-4-17)15-28(26,27)24-12-7-19(8-13-24)20(25)22-9-2-11-23-14-10-21-16-23/h3-6,10,14,16,19H,2,7-9,11-13,15H2,1H3,(H,22,25) |
InChI Key |
WVJKUYLVUWZGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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